molecular formula C22H30N4O3S B3776258 N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine

Cat. No.: B3776258
M. Wt: 430.6 g/mol
InChI Key: UEKZSRBKGRQCKA-UHFFFAOYSA-N
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Description

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a quinoline moiety, and a sulfonyl group

Properties

IUPAC Name

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-5-7-13-26-18(14-24-22(26)30(27,28)6-2)16-25(3)15-17-10-11-20(29-4)21-19(17)9-8-12-23-21/h8-12,14H,5-7,13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKZSRBKGRQCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN(C)CC2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and quinoline intermediates, followed by their functionalization and coupling.

  • Imidazole Intermediate Synthesis:

    • Starting with 3-butylimidazole, the ethylsulfonyl group is introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.
  • Quinoline Intermediate Synthesis:

    • The quinoline moiety is synthesized from 8-methoxyquinoline, which undergoes methylation using methyl iodide in the presence of a base like potassium carbonate.
  • Coupling Reaction:

    • The final step involves coupling the imidazole and quinoline intermediates using a suitable linker, such as formaldehyde, under acidic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

  • N-[(3-butyl-2-sulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
  • N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(7-methoxyquinolin-5-yl)-N-methylmethanamine

Comparison:

  • Uniqueness: The presence of the ethylsulfonyl group and the specific positioning of the methoxy group on the quinoline ring make N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine unique in its chemical behavior and potential applications.
  • Differences: Variations in the functional groups and their positions can significantly alter the compound’s reactivity and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
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N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-1-(8-methoxyquinolin-5-yl)-N-methylmethanamine

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